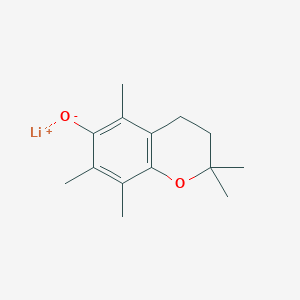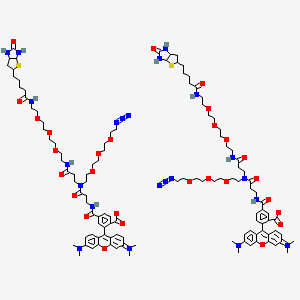
diethyl (R)-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate is a complex organophosphorus compound It features a phosphonate group, which is known for its significant reactivity and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate typically involves multiple steps. One common method includes the reaction of diethyl phosphite with an appropriate halogenated precursor under basic conditions. For instance, the reaction of diethyl phosphite with a halogenated pyrimidine derivative in the presence of a base like potassium tert-butoxide can yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of such phosphonate compounds often employs large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring specific catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acids, while reduction of the nitro group results in amines .
Wissenschaftliche Forschungsanwendungen
Diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various phosphorus-containing compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonate derivatives such as diethyl phosphite, diethyl phosphonate, and diethyl (bromodifluoromethyl)phosphonate .
Uniqueness
What sets diethyl ®-(((1-((6-chloro-5-nitropyrimidin-4-yl)amino)propan-2-yl)oxy)methyl)phosphonate apart is its unique combination of a phosphonate group with a chlorinated nitropyrimidine moiety. This structure provides distinct reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H20ClN4O6P |
|---|---|
Molekulargewicht |
382.74 g/mol |
IUPAC-Name |
6-chloro-N-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C12H20ClN4O6P/c1-4-22-24(20,23-5-2)8-21-9(3)6-14-12-10(17(18)19)11(13)15-7-16-12/h7,9H,4-6,8H2,1-3H3,(H,14,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
PFSUVUGUTIJXCW-SECBINFHSA-N |
Isomerische SMILES |
CCOP(=O)(CO[C@H](C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC |
Kanonische SMILES |
CCOP(=O)(COC(C)CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 7-[2-(4,4-difluoro-3-hydroxyoctyl)-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B11826686.png)
![(5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B11826695.png)
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)




![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)


![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)
